L-Alanine,3-butenyl ester(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, 3-butenyl ester (9CI) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18362 g/mol . This compound is a derivative of L-Alanine, an amino acid, and features a butenyl ester functional group. It is primarily used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, 3-butenyl ester (9CI) typically involves the esterification of L-Alanine with butenyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of L-Alanine, 3-butenyl ester (9CI) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: L-Alanine, 3-butenyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
L-Alanine, 3-butenyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of L-Alanine, 3-butenyl ester (9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release L-Alanine and butenyl alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
L-Alanine, methyl ester: Similar structure but with a methyl group instead of a butenyl group.
L-Alanine, ethyl ester: Similar structure but with an ethyl group instead of a butenyl group.
L-Alanine, propyl ester: Similar structure but with a propyl group instead of a butenyl group.
Uniqueness: L-Alanine, 3-butenyl ester (9CI) is unique due to its butenyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other esters may not be suitable .
Eigenschaften
Molekularformel |
C7H13NO2 |
---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
but-3-enyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-10-7(9)6(2)8/h3,6H,1,4-5,8H2,2H3/t6-/m0/s1 |
InChI-Schlüssel |
KWVQWRBATWAAJL-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCCC=C)N |
Kanonische SMILES |
CC(C(=O)OCCC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.